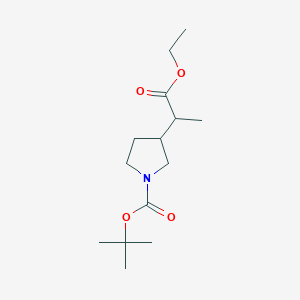![molecular formula C21H24N4O5 B2622427 Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate CAS No. 380192-61-0](/img/structure/B2622427.png)
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in regulating cellular processes such as cell growth, division, and differentiation.
Mécanisme D'action
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate inhibits protein kinases by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrate, which in turn disrupts the signaling pathways that are regulated by the enzyme. As a result, the cellular processes that are regulated by the enzyme are disrupted, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate in lab experiments is its high potency and selectivity for protein kinases. This makes it an ideal tool compound for studying the role of protein kinases in cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate in scientific research. One potential direction is the identification of new protein kinase inhibitors that can be used as potential therapeutic agents for the treatment of various diseases. Another potential direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound. Finally, the use of this compound in combination with other drugs may lead to the development of new treatment strategies for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate is a complex process that involves several steps. The first step is the synthesis of 3-nitro-4-piperidin-1-ylbenzoic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-pyridinecarbonitrile to produce the intermediate product, which is then treated with methyl propanoate to obtain the final product.
Applications De Recherche Scientifique
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate has a wide range of scientific research applications. It is primarily used as a tool compound to study the role of protein kinases in cellular processes. It is also used in drug discovery programs to identify new protein kinase inhibitors that can be used as potential therapeutic agents for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-30-20(26)10-14-24(19-7-3-4-11-22-19)21(27)16-8-9-17(18(15-16)25(28)29)23-12-5-2-6-13-23/h3-4,7-9,11,15H,2,5-6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXZMRXGPUJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2622344.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2622345.png)

![tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2622347.png)
![8-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2622348.png)
![1-(4-Chloro-2-nitrophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2622349.png)

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)
![6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid](/img/structure/B2622362.png)
![N-(2-ethoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622364.png)
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)